molecular formula C13H11NO2 B14463981 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione CAS No. 73589-53-4

1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B14463981
CAS No.: 73589-53-4
M. Wt: 213.23 g/mol
InChI Key: KZWCGBYMNRTATL-UHFFFAOYSA-N
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Description

1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrole ring and a phenyl group with a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparison with Similar Compounds

  • 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one
  • Phenol, 2-methoxy-4-(1-propenyl)-, acetate
  • (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol

Comparison: 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione is unique due to its specific structural features, such as the pyrrole ring and the prop-1-en-2-yl substituent. These features confer distinct chemical and biological properties compared to similar compounds. For instance, the presence of the pyrrole ring may enhance its biological activity and potential therapeutic applications .

Properties

CAS No.

73589-53-4

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-(4-prop-1-en-2-ylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C13H11NO2/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(14)16/h3-8H,1H2,2H3

InChI Key

KZWCGBYMNRTATL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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